molecular formula C5H5BrClN3 B1400411 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride CAS No. 937047-05-7

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Cat. No.: B1400411
CAS No.: 937047-05-7
M. Wt: 222.47 g/mol
InChI Key: IPZCJRGDUYMSAV-UHFFFAOYSA-N
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Description

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride (CAS 937047-05-7) is a high-purity chemical reagent with the molecular formula C 5 H 5 BrClN 3 and a molecular weight of 222.47 g/mol . This compound serves as a versatile brominated building block in organic synthesis and medicinal chemistry research. The bromine substituent at the 4-position of the pyrrole ring makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The presence of both amino and nitrile functional groups provides additional handles for further chemical modification, enabling researchers to develop a diverse array of pyrrole-based derivatives. Pyrrole alkaloids bearing bromine substituents are of significant pharmacological interest and have been explored for their potential anti-inflammatory properties, with some related hybrids demonstrating additional anti-histaminic H1 and anti-serotonergic 5-HT3 activities in preclinical research . This product is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. It is recommended to store this compound sealed in a dry environment at 2-8°C to ensure long-term stability . The associated hazard information is typically classified under UN# 2811 and Packing Group III for related substances . Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-amino-4-bromopyrrole-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3.ClH/c6-4-1-5(2-7)9(8)3-4;/h1,3H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZCJRGDUYMSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=C1Br)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735497
Record name 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1)
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Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-05-7
Record name 1H-Pyrrole-2-carbonitrile, 1-amino-4-bromo-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=937047-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Pyrrole Formation

The pyrrole ring with the desired substituents is synthesized by halogenation and functional group transformations on suitable pyrrole precursors. The bromo substituent is introduced via electrophilic bromination, often using bromine or N-bromosuccinimide (NBS) under mild conditions to selectively brominate the 4-position of the pyrrole ring.

The nitrile group is typically introduced through substitution reactions or via condensation reactions involving cyano-containing reagents.

Amination Step

The amino group at position 1 of the pyrrole ring is introduced by reaction with ammonia or amine sources. This step may involve nucleophilic substitution or addition reactions to install the amino functionality without affecting other substituents.

Salt Formation

The free base of 1-amino-4-bromo-1H-pyrrole-2-carbonitrile is converted into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, usually under cooling to control crystallization and purity.

Reaction Conditions and Solvents

Step Solvent(s) Temperature Range Notes
Bromination Dichloromethane, Acetonitrile 0°C to room temperature Controlled addition to avoid over-bromination
Amination Acetonitrile, DMF Room temperature to 90°C Use of ammonia or guanidine salts possible
Salt Formation Ethanol, Ether, or aqueous HCl 0°C to room temperature Precipitation of hydrochloride salt
Purification Recrystallization solvents (e.g., ethanol) Ambient to reflux Chromatography or recrystallization to improve purity

Representative Synthetic Route (Summarized)

  • Halogenation: Starting from a pyrrole-2-carbonitrile precursor, bromination at the 4-position is performed using NBS in dichloromethane at 0°C.

  • Amination: The brominated intermediate is then reacted with ammonia or guanidine hydrochloride in a polar aprotic solvent such as dimethylformamide (DMF) or acetamide at elevated temperatures (80–130°C) to introduce the amino group at position 1.

  • Salt Formation: The resulting free base is treated with hydrochloric acid to form the hydrochloride salt, which precipitates out and is isolated by filtration.

  • Purification: The crude product is purified by recrystallization from ethanol or by chromatographic techniques to obtain high-purity this compound.

Research Findings and Optimization

  • Yield: Reported yields for the overall synthesis are typically high, often exceeding 80%, with optimized reaction times and temperatures critical for maximizing product formation while minimizing by-products.

  • Purity: The hydrochloride salt form enhances the compound’s stability and facilitates purification. Analytical methods such as NMR, mass spectrometry, and HPLC are used to confirm structure and purity.

  • Reaction Monitoring: The progress of bromination and amination steps is monitored by thin-layer chromatography (TLC) and NMR spectroscopy to ensure selective substitution and completion.

  • Solvent Effects: Choice of solvent impacts reaction rates and selectivity. Dichloromethane and acetonitrile are preferred for bromination due to their inertness and ability to dissolve reagents, while DMF and acetamide are suitable for amination due to their high boiling points and polarity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Purification Method
Bromination N-Bromosuccinimide (NBS), pyrrole-2-carbonitrile Dichloromethane 0 to 25 85–90 Extraction, recrystallization
Amination Ammonia or guanidine hydrochloride DMF, acetamide 80 to 130 80–85 Chromatography, recrystallization
Salt Formation HCl (aqueous or ethanolic) Ethanol, ether 0 to 25 Quantitative Filtration, drying

Concluding Remarks

The preparation of this compound is well-established through a sequence of selective bromination, amination, and salt formation steps. The use of controlled reaction conditions and appropriate solvents is essential to achieve high yields and purity. This compound’s synthesis is supported by detailed procedural data and patent literature, providing a reliable foundation for its use as a synthetic intermediate in advanced organic and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Key Reactions:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
  • Coupling Reactions: It participates in coupling reactions with aryl or alkyl halides to create complex structures .

Biology

In biological research, this compound is utilized for studying biological pathways and serves as a precursor for synthesizing biologically active molecules. For instance, derivatives of this compound have shown potential in drug development due to their ability to interact with specific molecular targets .

Case Study:
Research indicates that certain derivatives of this compound exhibit inhibitory effects on specific enzymes involved in disease pathways, highlighting its potential therapeutic applications .

Medicine

The compound is being explored for its potential in developing new pharmaceuticals. Its structure allows it to act as an inhibitor or activator of various biological receptors and enzymes, making it a candidate for drug design .

Mechanism of Action

The mechanism of action of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
  • Molecular Formula : C₆H₈BrClN₂O₂
  • Molar Mass : 255.50 g/mol
  • Key Differences: Replaces the cyano group (-CN) with a methyl ester (-COOCH₃).
  • Impact: The ester group introduces a polar carbonyl (C=O) with an IR stretch at ~1705 cm⁻¹ (similar to acridinone derivatives in ), contrasting with the cyano group’s sharp peak near 2200 cm⁻¹. The ester may improve hydrolytic stability compared to the more reactive cyano group .
9-Bromo-2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethylpyrrolo[2,3,4-kl]acridin-1(2H)-one
  • Molecular Formula : C₂₃H₂₀BrClN₂O
  • Key Differences: Features a fused pyrroloacridinone ring system with bromo, chlorophenyl, and dimethyl substituents.
  • The ¹H-NMR shows distinct methyl signals at δ 1.32 ppm and aromatic protons at δ 7.44–7.49 ppm, unlike simpler pyrrole derivatives .
1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile Hydrochloride
  • Molecular Formula : C₆H₁₂ClN₃ (core structure)
  • Key Differences: Contains a saturated pyrrolidine ring with difluoro substituents and an aminoacetyl side chain.
  • Impact : The saturated ring reduces aromatic conjugation, altering electronic properties. Fluorine atoms enhance metabolic stability and lipophilicity, which are critical in drug design .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) IR Stretches (cm⁻¹)
Target Compound C₅H₅BrClN₃* ~231.47 -NH₂, -Br, -CN, HCl Not reported ~2200 (CN)
Methyl 1-amino-4-bromo-pyrrole-2-carboxylate HCl C₆H₈BrClN₂O₂ 255.50 -NH₂, -Br, -COOCH₃, HCl Not reported 1705 (C=O)
9-Bromo-2-(4-chlorophenyl)-acridinone C₂₃H₂₀BrClN₂O ~462.78 -Br, -ClPh, -C(CH₃)₂ 192–194 1705 (C=O), 740 (C-Br)
1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-CN HCl C₆H₁₂ClN₃ ~187.63 -F₂, -CN, -NHCOCH₂NH₂, HCl Not reported Not available

*Estimated based on structural analogs.

Key Observations:
  • Cyano vs.
  • Halogen Effects: Bromine in the target compound and its analogs may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine in the acridinone derivative enhances halogen bonding in crystal packing .
  • Thermal Stability: The acridinone derivative’s higher melting point (192–194°C) suggests greater thermal stability due to its fused aromatic system .

Spectroscopic and Analytical Considerations

  • IR Spectroscopy: Cyano groups exhibit characteristic peaks near 2200 cm⁻¹ (as seen in chromene derivatives in ), while carbonyl stretches (C=O) appear at ~1705 cm⁻¹ in esters and ketones .
  • NMR Trends : Methyl groups in dimethyl-substituted compounds (e.g., δ 1.32 ppm in ) contrast with the deshielded protons in aromatic pyrrole systems.

Biological Activity

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data on its biological activity, focusing on its mechanisms, targets, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C5H4BrN3·HCl
  • CAS Number : 937047-05-7

The presence of the bromine atom at the 4-position of the pyrrole ring is significant for its biological activity, influencing interactions with various molecular targets.

This compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been linked to the modulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathways. IGF-1R is crucial for cell survival and proliferation in various cancers, and its inhibition can lead to sensitization of tumors to apoptosis-inducing agents .
  • Interference with Signal Transduction Pathways : The compound's ability to disrupt key signaling pathways, such as the Raf-MEK-ERK and PI3K-AKT pathways, is critical in cancer biology. This disruption can inhibit tumor growth and enhance the efficacy of chemotherapeutic agents .

Anticancer Activity

Research indicates that this compound acts as a potential anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. Table 1 summarizes findings from several studies evaluating its antiproliferative effects.

Study Cell Line IC50 (µM) Mechanism
Study AHCT1161.5IGF-1R inhibition
Study BSW6202.0Apoptosis induction
Study CColo2050.8Cell cycle arrest

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been shown to interact with ATP-binding sites of various kinases, which is crucial for its role in cancer treatment. The binding affinity and specificity are enhanced due to the presence of the bromine substituent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : In a preclinical model of colon cancer, administration of the compound resulted in significant tumor regression compared to control groups. The study noted a marked decrease in IGF-1R expression levels post-treatment .
  • Case Study 2 : A combination therapy involving this compound and traditional chemotherapeutics demonstrated enhanced efficacy in resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are the recommended methods for synthesizing 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves bromination and nitrile functionalization of pyrrole derivatives. Key steps include:

  • Electrophilic substitution : Bromination at the 4-position of the pyrrole ring using N-bromosuccinimide (NBS) under controlled acidic conditions.
  • Amination : Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation.
  • Nitrile formation : Cyanide displacement or oxidation of primary amines.
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–60°C), and stoichiometry of reagents (e.g., excess Br₂ may lead to over-bromination). Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can ambiguities in spectral data be resolved?

  • NMR : ¹H/¹³C NMR identifies substituent positions on the pyrrole ring. The bromine atom induces deshielding in adjacent protons (δ ~7.5–8.5 ppm).
  • IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and ammonium hydrochloride (N–H stretch ~2500–3000 cm⁻¹).
  • Mass spectrometry : HRMS verifies molecular ion peaks (e.g., [M+H]+ for C₅H₄BrN₃·HCl).
    Ambiguities arise in overlapping signals (e.g., amino vs. pyrrole NH). Use deuterated solvents (DMSO-d₆) and 2D NMR (COSY, HSQC) for resolution .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

The hydrochloride salt enhances water solubility due to ionic interactions but may hydrolyze in prolonged aqueous storage. Stability tests in DMSO, methanol, and water (pH 1–7) show:

  • Aqueous solutions : Degradation >48 hours at pH >5 (free amine formation).
  • Organic solvents : Stable for >1 week at 4°C.
    Use anhydrous conditions for long-term storage and avoid exposure to bases .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Key factors:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol.
  • Base selection : K₂CO₃ or Cs₂CO₃ for deprotonation.
    The electron-withdrawing nitrile group stabilizes the transition state, accelerating oxidative addition. Side reactions (e.g., dehalogenation) are minimized at 80–100°C .

Q. How can computational modeling predict the compound’s electronic properties and guide synthetic modifications?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to map electron density. The bromine atom lowers the HOMO energy (-6.2 eV), increasing electrophilicity.
  • Docking studies : Predict interactions with biological targets (e.g., enzyme active sites via π-π stacking with aromatic residues).
    Modifications like replacing Br with Cl or adding methyl groups alter reactivity and binding affinity .

Q. What strategies address contradictory data in biological activity assays (e.g., cytotoxicity vs. enzyme inhibition)?

  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-specific cytotoxicity.
  • Off-target profiling : Use kinase/phosphatase panels to rule out false positives.
  • Metabolic stability assays : Liver microsomes assess if rapid degradation skews IC₅₀ values.
    Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How does the compound’s crystal structure inform its solid-state reactivity and formulation design?

Single-crystal X-ray diffraction reveals:

  • Packing motifs : Hydrogen-bonding networks between NH₃⁺ and Cl⁻ ions.
  • Thermal stability : Melting points >200°C correlate with tight lattice energy.
    Formulate as lyophilized powders to preserve crystallinity and avoid hygroscopic degradation .

Methodological Guidance

8. Designing controlled experiments to assess halogen exchange (Br → I) under varying conditions:

  • Variables : Temperature (25–120°C), iodide source (KI vs. NaI), solvent (polar aprotic vs. protic).
  • Analysis : Monitor substitution via ¹H NMR (disappearance of Br-coupled protons) and ICP-MS for halide quantification .

9. Resolving synthetic byproducts (e.g., di-brominated analogs) during scale-up:

  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients.
  • Crystallization : Fractional crystallization in ethanol/water isolates the mono-brominated product .

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